molecular formula C6H10O B1584526 2-Methyl-2-pentenal CAS No. 623-36-9

2-Methyl-2-pentenal

Cat. No. B1584526
Key on ui cas rn: 623-36-9
M. Wt: 98.14 g/mol
InChI Key: IDEYZABHVQLHAF-UHFFFAOYSA-N
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Patent
US04270006

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=[O:8]>C(O)CC>[CH3:3][C:2](=[CH:5][C:6]([CH3:7])=[CH:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH2:7][OH:8].[CH3:3][C:2](=[CH:5][CH2:6][CH3:7])[CH:1]=[O:4]

Inputs

Step One
Name
Quantity
2.5 L
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
corresponding to a mean residence time of about 1.2 hours
Duration
1.2 h
CUSTOM
Type
CUSTOM
Details
was achieved at 130° C. under a hydrogen

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
CC(C=O)=CC(=CCC)C
Name
Type
product
Smiles
CC(C=O)=CC(CCC)C
Name
Type
product
Smiles
CC(CO)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%
Name
Type
product
Smiles
CC(C=O)=CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04270006

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
mixture
Yield
5%
Name
2,4-dimethylhepta-2,4-dienal
Name
2,4-dimethylhept-2-enal
Name
2-methylpentanol
Yield
0.5%
Name
2-methylpent-2-enal
Yield
4%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=[O:8]>C(O)CC>[CH3:3][C:2](=[CH:5][C:6]([CH3:7])=[CH:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH2:7][OH:8].[CH3:3][C:2](=[CH:5][CH2:6][CH3:7])[CH:1]=[O:4]

Inputs

Step One
Name
Quantity
2.5 L
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
corresponding to a mean residence time of about 1.2 hours
Duration
1.2 h
CUSTOM
Type
CUSTOM
Details
was achieved at 130° C. under a hydrogen

Outcomes

Product
[Compound]
Name
mixture
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
2,4-dimethylhepta-2,4-dienal
Type
product
Smiles
CC(C=O)=CC(=CCC)C
Name
2,4-dimethylhept-2-enal
Type
product
Smiles
CC(C=O)=CC(CCC)C
Name
2-methylpentanol
Type
product
Smiles
CC(CO)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%
Name
2-methylpent-2-enal
Type
product
Smiles
CC(C=O)=CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04270006

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=[O:8]>C(O)CC>[CH3:3][C:2](=[CH:5][C:6]([CH3:7])=[CH:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH2:7][OH:8].[CH3:3][C:2](=[CH:5][CH2:6][CH3:7])[CH:1]=[O:4]

Inputs

Step One
Name
Quantity
2.5 L
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
corresponding to a mean residence time of about 1.2 hours
Duration
1.2 h
CUSTOM
Type
CUSTOM
Details
was achieved at 130° C. under a hydrogen

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
CC(C=O)=CC(=CCC)C
Name
Type
product
Smiles
CC(C=O)=CC(CCC)C
Name
Type
product
Smiles
CC(CO)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%
Name
Type
product
Smiles
CC(C=O)=CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04270006

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=[O:8]>C(O)CC>[CH3:3][C:2](=[CH:5][C:6]([CH3:7])=[CH:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH2:7][OH:8].[CH3:3][C:2](=[CH:5][CH2:6][CH3:7])[CH:1]=[O:4]

Inputs

Step One
Name
Quantity
2.5 L
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
corresponding to a mean residence time of about 1.2 hours
Duration
1.2 h
CUSTOM
Type
CUSTOM
Details
was achieved at 130° C. under a hydrogen

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
CC(C=O)=CC(=CCC)C
Name
Type
product
Smiles
CC(C=O)=CC(CCC)C
Name
Type
product
Smiles
CC(CO)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%
Name
Type
product
Smiles
CC(C=O)=CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04270006

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=[O:8]>C(O)CC>[CH3:3][C:2](=[CH:5][C:6]([CH3:7])=[CH:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH2:7][OH:8].[CH3:3][C:2](=[CH:5][CH2:6][CH3:7])[CH:1]=[O:4]

Inputs

Step One
Name
Quantity
2.5 L
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
corresponding to a mean residence time of about 1.2 hours
Duration
1.2 h
CUSTOM
Type
CUSTOM
Details
was achieved at 130° C. under a hydrogen

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
CC(C=O)=CC(=CCC)C
Name
Type
product
Smiles
CC(C=O)=CC(CCC)C
Name
Type
product
Smiles
CC(CO)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%
Name
Type
product
Smiles
CC(C=O)=CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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